MOR Partial Agonism Without β-Arrestin-2 Recruitment vs. Full Agonist Derivatives
Corynantheidine functions as a mu-opioid receptor (MOR) partial agonist, whereas its oxindole derivative corynoxine acts as a MOR full agonist in the same experimental system [1]. This partial agonism profile is associated with reduced β-arrestin-2 recruitment, a signaling pathway implicated in opioid-induced respiratory depression and tolerance [1][2].
| Evidence Dimension | MOR functional efficacy classification |
|---|---|
| Target Compound Data | Partial agonist (no β-arrestin-2 recruitment) |
| Comparator Or Baseline | Corynoxine: Full agonist |
| Quantified Difference | Qualitatively distinct efficacy profiles (partial vs. full agonism) |
| Conditions | Mouse and human opioid receptors; β-arrestin-2 recruitment assay |
Why This Matters
Partial agonism with signaling bias enables interrogation of G-protein-selective pathways and may inform development of analgesics with reduced on-target adverse effects.
- [1] Chakraborty S, Uprety R, Daibani AE, et al. Kratom alkaloids as probes for opioid receptor function: Pharmacological characterization of minor indole and oxindole alkaloids from kratom. ACS Chem Neurosci. 2021;12(14):2661-2678. View Source
- [2] Váradi A, Marrone GF, Palmer TC, et al. Mitragynine/corynantheidine pseudoindoxyls as opioid analgesics with mu agonism and delta antagonism, which do not recruit β-arrestin-2. J Med Chem. 2016;59(18):8381-8397. View Source
